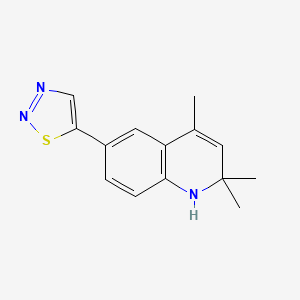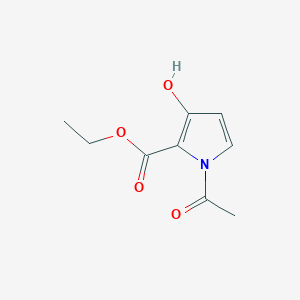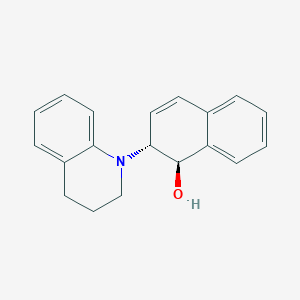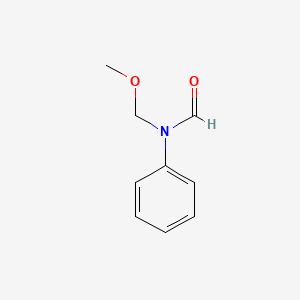
alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a propenoyloxy moiety, which is further connected to a gamma-butyrolactone ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone typically involves the reaction of gamma-butyrolactone with 2-trifluoromethyl-2-propenoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
作用機序
The mechanism of action of alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-Propenoyl chloride, 2-(trifluoromethyl)
- 2-Propenoyl fluoride, 3,3-difluoro-2-(trifluoromethyl)
Uniqueness
Alpha-(2-Trifluoromethyl-2-propenoyloxy)-gamma-butyrolactone stands out due to its unique combination of a trifluoromethyl group and a gamma-butyrolactone ring. This structural arrangement imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its analogs.
特性
CAS番号 |
357294-11-2 |
|---|---|
分子式 |
C8H7F3O4 |
分子量 |
224.13 g/mol |
IUPAC名 |
(2-oxooxolan-3-yl) 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H7F3O4/c1-4(8(9,10)11)6(12)15-5-2-3-14-7(5)13/h5H,1-3H2 |
InChIキー |
VYEPDHHGNAKCIQ-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)OC1CCOC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)

![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)

![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)

